molecular formula C18H18FN3O3S B2373504 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1252822-13-1

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2373504
CAS No.: 1252822-13-1
M. Wt: 375.42
InChI Key: ZIILJJQTWHPLSM-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is an intricate organic compound belonging to the class of thienopyrimidines Structurally, it integrates a thieno[3,2-d]pyrimidin backbone with a fluorophenylacetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions, starting with the construction of the thieno[3,2-d]pyrimidin core. Common approaches include condensation reactions between thienyl derivatives and suitably protected pyrimidine intermediates. For the butyl group integration, alkylation methods can be utilized.

Industrial Production Methods: Scale-up synthesis for industrial applications may adopt continuous flow reactions to ensure consistent quality and yield. This involves carefully controlled reaction temperatures, pressures, and reagent concentrations to optimize the output while minimizing by-products.

Types of Reactions:

  • Oxidation: The compound may undergo oxidation, particularly at the butyl side chain, leading to the formation of ketones or carboxylic acids.

  • Reduction: Reduction reactions can target the oxo groups, potentially converting them into alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, introducing various functional groups that can alter the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by nucleophiles like amines or alcohols.

Major Products Formed: The products vary based on the reaction type, ranging from oxidized ketones to reduced alcohols and substituted amide derivatives.

Scientific Research Applications

This compound has garnered interest for its potential therapeutic properties:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a probe in studying reaction mechanisms.

  • Biology: It is explored for its role in biological systems, possibly interacting with enzymes or receptors.

  • Medicine: Investigations are ongoing into its efficacy as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive molecules.

  • Industry: Utilized in materials science for developing novel polymers or as a catalyst in chemical reactions.

Mechanism of Action

The compound's effects are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can intercalate with DNA or inhibit enzyme activity, while the fluorophenylacetamide side chain enhances binding affinity and specificity. Pathways involved may include inhibition of kinase enzymes or disruption of cell signaling cascades.

Comparison with Similar Compounds

When compared to other thienopyrimidines and fluorophenylacetamides, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique side chain modification which enhances lipophilicity and bioavailability. Similar compounds include:

  • Thienopyrimidine derivatives without the butyl or fluorophenylacetamide side chains.

  • Other acetamide-linked fluorophenyl compounds lacking the thienopyrimidine core.

This combination of structural features imbues the compound with distinct physicochemical properties, making it a versatile candidate for various scientific endeavors.

Properties

CAS No.

1252822-13-1

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.42

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23)

InChI Key

ZIILJJQTWHPLSM-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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